molecular formula C19H16O4 B12408987 (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone

(3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone

Cat. No.: B12408987
M. Wt: 308.3 g/mol
InChI Key: YDQSNBGMHFUAEF-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both phenolic and naphthalenic structures, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 4-methoxynaphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are often employed to achieve large-scale production.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic and naphthalenic structures allow it to form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • (4-Hydroxyphenyl)-(4-methoxynaphthalen-1-yl)methanone
  • (3-Methoxy-4-hydroxyphenyl)-(4-methoxynaphthalen-1-yl)methanone
  • (3-Hydroxy-4-methoxyphenyl)-(4-hydroxynaphthalen-1-yl)methanone

Comparison: Compared to these similar compounds, (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups in specific positions allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone

InChI

InChI=1S/C19H16O4/c1-22-17-10-8-15(13-5-3-4-6-14(13)17)19(21)12-7-9-18(23-2)16(20)11-12/h3-11,20H,1-2H3

InChI Key

YDQSNBGMHFUAEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)OC)O

Origin of Product

United States

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